[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine
Overview
Description
“[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine” is a compound with the CAS Number: 1184592-17-3 . It has a molecular weight of 239.32 and is commonly known as MDBP. It belongs to the family of phenylmethanamines.
Molecular Structure Analysis
The InChI code for this compound is1S/C16H17NO/c1-11-8-15-9-14 (6-7-16 (15)18-11)13-4-2-12 (10-17)3-5-13/h2-7,9,11H,8,10,17H2,1H3
. This indicates the specific arrangement of atoms in the molecule.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Benzofuran derivatives have demonstrated promising antimicrobial and antifungal properties. For instance, Shankar et al. (2016) synthesized novel benzofuran-based analogues, showing potent antibacterial and antifungal activities through in vitro screening. These compounds were effective against bacteria like Staphylococcus aureus and fungi such as Fusarium oxysporum (Shankar et al., 2016).
Anticancer Potential
Research by Luo et al. (2005) on derivatives of benzofuran, including reductive cyclization of specific compounds, revealed significant inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important in cancer research (Luo et al., 2005).
Anti-Inflammatory and Analgesic Effects
Benzofuran derivatives have also been linked to anti-inflammatory and analgesic effects. Kenchappa and Bodke (2020) synthesized benzofuran pyrazole heterocycles, which exhibited significant analgesic and anti-inflammatory activities in animal models (Kenchappa & Bodke, 2020).
Antiproliferative Effects
Studies have also explored the antiproliferative potential of benzofuran derivatives against various cancer cell lines. Santoshkumar et al. (2016) found that certain compounds displayed significant inhibition of cancer cell growth, indicating their potential in cancer therapy (Santoshkumar et al., 2016).
Novel Synthesis Approaches
Schlosser et al. (2015) reported a novel synthesis approach for benzofuran derivatives, highlighting the potential for creating a variety of substituted compounds, which could be valuable in various therapeutic applications (Schlosser et al., 2015).
Mechanism of Action
Target of Action
Similar benzofuran compounds have been shown to interact with various targets, including extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These targets play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.
Mode of Action
This can result in altered cell behavior, such as changes in cell growth or survival .
Biochemical Pathways
Similar benzofuran compounds have been shown to influence various pathways, including those involved in cell growth, differentiation, and survival . The downstream effects of these pathway alterations can include changes in cell behavior and function.
Result of Action
Similar benzofuran compounds have been shown to have significant cell growth inhibitory effects . These effects can vary depending on the type of cell and the specific targets of the compound.
Biochemical Analysis
Biochemical Properties
[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of specific signaling pathways, leading to alterations in gene expression patterns and metabolic processes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function . The compound’s ability to bind to specific enzymes or receptors is crucial for its biochemical activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, affecting its efficacy and potency in in vitro or in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and efficacy in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
[4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-8-15-9-14(6-7-16(15)18-11)13-4-2-12(10-17)3-5-13/h2-7,9,11H,8,10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXOZCQBVRVPQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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